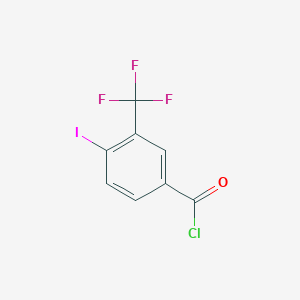

2-Amino-2-(2,6-difluorophenyl)acetonitrile

Vue d'ensemble

Description

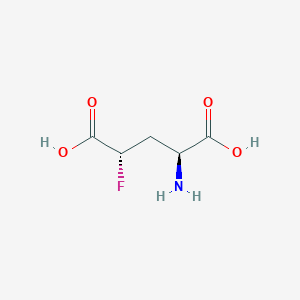

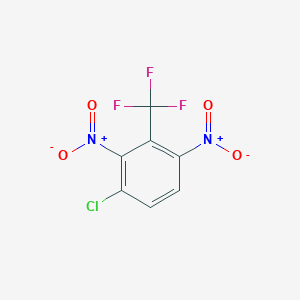

“2-Amino-2-(2,6-difluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H6F2N2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, it’s worth noting that similar compounds, such as “2-Amino-4-alkyl- and 2-amino-4-arylquinazolines”, have been synthesized using "2’,6’-Difluoroacetophenone" .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C8H7F2NO2/c9-4-2-1-3-5 (10)6 (4)7 (11)8 (12)13/h1-3,7H,11H2, (H,12,13) . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 168.14 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Electropolymerization and Material Properties

2-Amino-2-(2,6-difluorophenyl)acetonitrile's derivatives are used in the electropolymerization of Ruthenium aminophenanthroline metallopolymer films from ionic liquids. This process shows significant differences in deposition rates, film morphologies, and electrochemical properties depending on the solvent used. Electropolymerized films exhibit distinct photonic and electrochemiluminescence (ECL) properties in various solvents, highlighting its application in developing materials with specific optical and electronic characteristics (Venkatanarayanan et al., 2008).

Surface Modification and Grafting

The compound is involved in surface modification techniques, where its derivatives enable the strong bonding of organic films with amino groups on gold, copper, and silicon surfaces. This application is significant in creating protective coatings and functionalized surfaces for various industrial and research purposes, demonstrating the versatility of this compound in surface chemistry (Berisha et al., 2010).

Photoluminescent Materials Development

Research into the electrooxidation of related compounds has led to the discovery of a new class of π-conjugated oligoaminothiophenes, showing promise in the development of photoluminescent materials. These materials are of great interest for their potential applications in optoelectronic devices, highlighting the role of this compound derivatives in advancing materials science (Ekinci et al., 2000).

Chiral Separation and Analysis

The synthesis and application of new chiral variants of Marfey's Reagent for liquid chromatographic separation of α-amino acids enantiomers demonstrate another research application. This area is crucial for the pharmaceutical industry and research in stereochemistry, where the accurate separation and analysis of chiral compounds are required (Bhushan & Kumar, 2008).

Polymerization Catalysts

Its derivatives serve as ligands in the biomimetic copper-catalyzed polymerization of 2,6-dimethylphenol, contributing to the production of high-performance engineering plastics. This application underscores the compound's utility in catalysis and polymer science, offering insights into the synthesis of polymers with desirable properties (Guieu et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

2-amino-2-(2,6-difluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQNEGUURRQULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(C#N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.